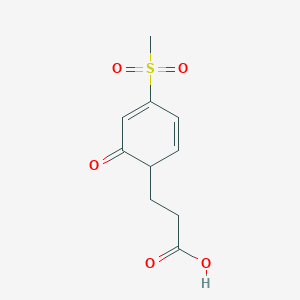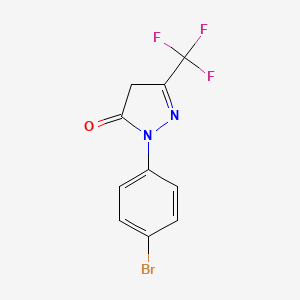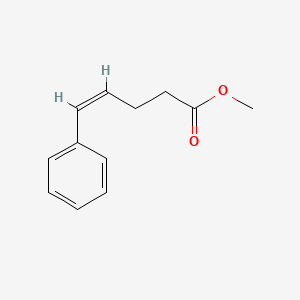![molecular formula C13H15N3S4 B13902223 [(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13902223.png)
[(N-Ethyl-N-phenyldithiocarbamoyl)methyl] methyl cyanocarbonimidodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is a complex organic compound that belongs to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The unique structure of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate typically involves the reaction of n-ethyl-n-phenyldithiocarbamate with methylcyanocarbonimidodithionate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, which have their own unique applications in various fields .
科学研究应用
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-microbial properties.
作用机制
The mechanism of action of [(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
相似化合物的比较
Similar Compounds
Zinc N-Ethyl-N-phenyldithiocarbamate: Similar in structure but contains a zinc ion instead of the cyanocarbonimidodithionate group.
Bis(N-ethyl-N-phenyldithiocarbamato) Ni(II): Contains nickel and is used in similar applications.
Uniqueness
[(n-ethyl-n-phenyldithiocarbamoyl)methyl] methylcyanocarbonimidodithionate is unique due to its cyanocarbonimidodithionate group, which imparts distinct chemical properties and reactivity compared to other dithiocarbamates. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
属性
分子式 |
C13H15N3S4 |
|---|---|
分子量 |
341.5 g/mol |
IUPAC 名称 |
(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylmethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C13H15N3S4/c1-3-16(11-7-5-4-6-8-11)13(17)20-10-19-12(18-2)15-9-14/h4-8H,3,10H2,1-2H3 |
InChI 键 |
GVKPHZNOEUVQRZ-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=S)SCSC(=NC#N)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


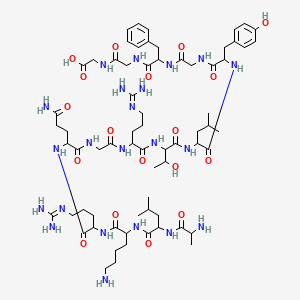
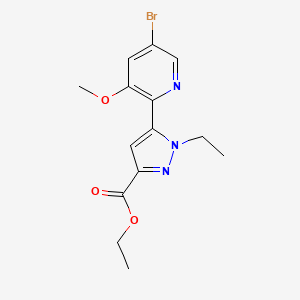
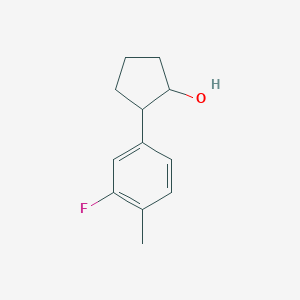
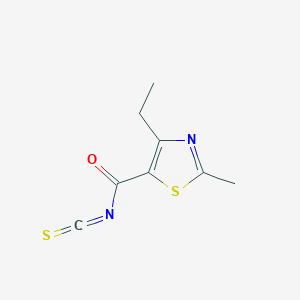
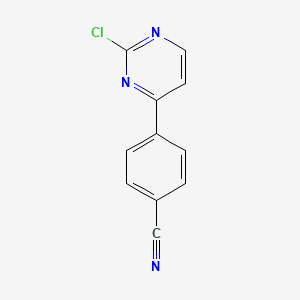
![2-Chloro-6-methyl-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13902179.png)
![3-[(E)-2-Ethoxyvinyl]-4H-1,2,4-triazole](/img/structure/B13902184.png)
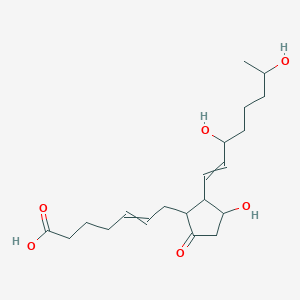
![(3S)-3-amino-3-[2-[3-(trifluoromethyl)phenoxy]phenyl]propan-1-ol](/img/structure/B13902198.png)
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine;2,2,2-trifluoroacetic acid](/img/structure/B13902204.png)
